molecular formula C10H12N2O2 B2908756 N-Cyclopropyl-2-methoxypyridine-4-carboxamide CAS No. 1795084-02-4

N-Cyclopropyl-2-methoxypyridine-4-carboxamide

Cat. No. B2908756
CAS RN: 1795084-02-4
M. Wt: 192.218
InChI Key: KSEYFNNCEYGUHC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be deduced from its name. “N-Cyclopropyl-2-methoxypyridine-4-carboxamide” suggests that the compound has a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a methoxy group (OCH3) attached to the 2nd position and a carboxamide group (CONH2) attached to the 4th position. Additionally, a cyclopropyl group (a three-membered carbon ring) is attached to the nitrogen atom of the carboxamide group .


Chemical Reactions Analysis

Specific chemical reactions involving “N-Cyclopropyl-2-methoxypyridine-4-carboxamide” are not available in the sources I found. The reactivity of this compound would depend on various factors including the presence of functional groups, steric hindrance, and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of “N-Cyclopropyl-2-methoxypyridine-4-carboxamide” are not available in the sources I found. Typically, these properties would include things like molecular weight, melting point, boiling point, solubility in various solvents, and spectral data (IR, NMR, MS, etc.) .

Scientific Research Applications

Urease Inhibition

“N-Cyclopropyl-2-methoxypyridine-4-carboxamide” derivatives have been explored for their potential as urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which can lead to various life-threatening conditions such as gastric and duodenal cancer. The inhibition of urease is a promising strategy for a new line of therapy with anti-urease activity .

Antimicrobial Activity

These compounds have also been synthesized and characterized for their antimicrobial activity . They have been tested against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The results have shown that some derivatives exhibit good to excellent antimicrobial activity, which could be beneficial in developing new antimicrobial agents .

Molecular Docking and Kinetic Studies

Molecular docking and kinetic studies are crucial for understanding the interaction between these compounds and biological targets. Such studies have been performed for the most potent inhibitors to demonstrate the binding mode of the active pyridine carbothioamide with the enzyme urease and its mode of interaction .

Synthesis and Characterization

The synthesis and characterization of novel derivatives of “N-Cyclopropyl-2-methoxypyridine-4-carboxamide” involve various spectroscopic techniques like IR, NMR, and mass spectrometry. These studies are essential for confirming the structure of synthesized compounds and for further application in medicinal chemistry .

Enzyme Inhibitors as Potential Drugs

The design of enzyme inhibitors is a significant field of study in drug discovery. Derivatives of “N-Cyclopropyl-2-methoxypyridine-4-carboxamide” are being investigated as potential drugs due to their inhibitory action on various enzymes, which is crucial for the treatment of different diseases .

ADME Profile Studies

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of these compounds is vital for drug development. Studies have been conducted to evaluate the ADME properties of these derivatives, which is an important step in the drug discovery process .

Future Directions

The future directions for research into “N-Cyclopropyl-2-methoxypyridine-4-carboxamide” would depend on the compound’s properties and potential applications. These could include further studies into its synthesis, reactivity, potential biological activity, and safety profile .

properties

IUPAC Name

N-cyclopropyl-2-methoxypyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-9-6-7(4-5-11-9)10(13)12-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEYFNNCEYGUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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